2,2-Dichloroethenyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloroethenyl hexanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This compound is formed by the esterification of hexanoic acid with 2,2-dichloroethenol. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroethenyl hexanoate typically involves the esterification reaction between hexanoic acid and 2,2-dichloroethenol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Hexanoic Acid+2,2-Dichloroethenol→2,2-Dichloroethenyl hexanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents, such as n-hexane, can further enhance the reaction rate and product purity. The process may also include steps for purification, such as distillation and recrystallization, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloroethenyl hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products
Oxidation: Hexanoic acid derivatives.
Reduction: 2,2-Dichloroethenyl hexanol.
Substitution: Compounds with substituted chlorine atoms, depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloroethenyl hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dichloroethenyl hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an acetylcholinesterase inhibitor, affecting neurotransmission and leading to potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloroethenyl acetate
- 2,2-Dichloroethenyl butanoate
- 2,2-Dichloroethenyl propanoate
Comparison
Compared to similar compounds, 2,2-Dichloroethenyl hexanoate has a longer carbon chain, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. Its unique structure may also result in distinct biological activities and applications, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
79076-93-0 |
---|---|
Molecular Formula |
C8H12Cl2O2 |
Molecular Weight |
211.08 g/mol |
IUPAC Name |
2,2-dichloroethenyl hexanoate |
InChI |
InChI=1S/C8H12Cl2O2/c1-2-3-4-5-8(11)12-6-7(9)10/h6H,2-5H2,1H3 |
InChI Key |
VTATVTVLQQBZTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.